molecular formula C9H14O4Si B14664158 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester CAS No. 42408-13-9

2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester

Cat. No.: B14664158
CAS No.: 42408-13-9
M. Wt: 214.29 g/mol
InChI Key: MMWHKIZPIXENRV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester typically involves the esterification of 2-propenoic acid with a silylating agent. One common method is the reaction of 2-propenoic acid with dimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Purification steps, including distillation and recrystallization, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water or aqueous acids/bases, yielding 2-propenoic acid and dimethylsilanol.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Water, acids (e.g., hydrochloric acid), or bases (e.g., sodium hydroxide).

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN).

    Substitution: Nucleophiles such as alcohols, amines, or thiols.

Major Products Formed

    Hydrolysis: 2-Propenoic acid and dimethylsilanol.

    Polymerization: Poly(this compound).

    Substitution: Various silyl-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester has several scientific research applications:

    Materials Science: Used in the synthesis of advanced materials, including polymers and copolymers, for coatings, adhesives, and sealants.

    Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules and functionalized silanes.

    Biology and Medicine: Investigated for potential use in drug delivery systems and biomedical coatings due to its biocompatibility and functionalizability.

    Industry: Employed in the production of specialty chemicals and as a precursor for the synthesis of other silyl esters.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester involves its ability to undergo polymerization and hydrolysis. The ester bond is susceptible to nucleophilic attack, leading to hydrolysis and the release of 2-propenoic acid and dimethylsilanol. In polymerization reactions, the double bond in the propenoic acid moiety participates in free radical polymerization, forming long polymer chains.

Comparison with Similar Compounds

Similar Compounds

    2-Propenoic acid, 2-methyl-, 2-propenyl ester:

    2-Propenoic acid, 2-methyl-, 2-methylpropyl ester:

Uniqueness

2-Propenoic acid, (dimethyl((1-oxo-2-propenyl)oxy)methyl)silyl ester is unique due to the presence of the silyl ester group, which imparts distinct chemical reactivity and potential for functionalization. This makes it valuable in applications requiring specific chemical modifications and properties.

Properties

CAS No.

42408-13-9

Molecular Formula

C9H14O4Si

Molecular Weight

214.29 g/mol

IUPAC Name

[dimethyl(prop-2-enoyloxy)silyl]methyl prop-2-enoate

InChI

InChI=1S/C9H14O4Si/c1-5-8(10)12-7-14(3,4)13-9(11)6-2/h5-6H,1-2,7H2,3-4H3

InChI Key

MMWHKIZPIXENRV-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(COC(=O)C=C)OC(=O)C=C

Origin of Product

United States

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